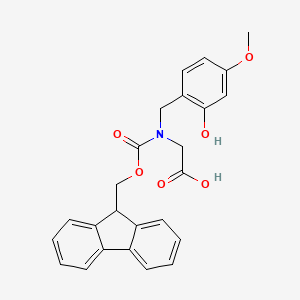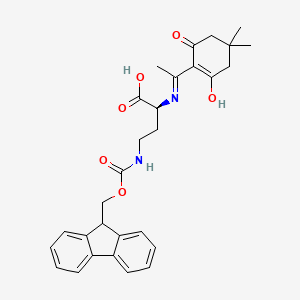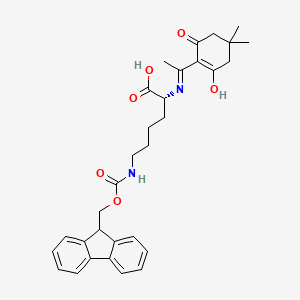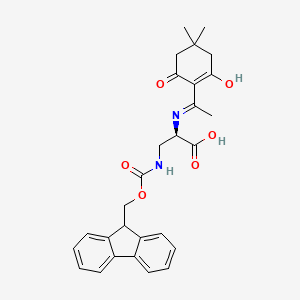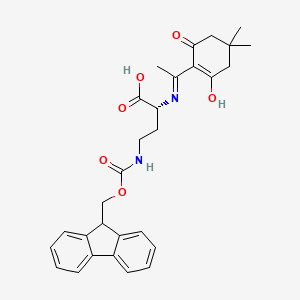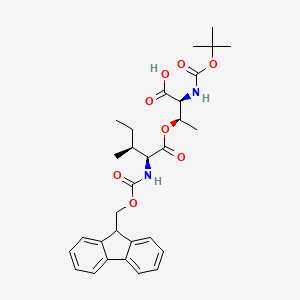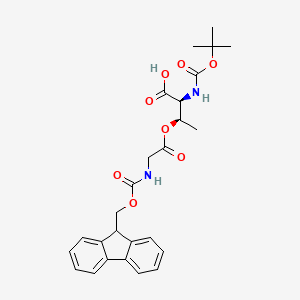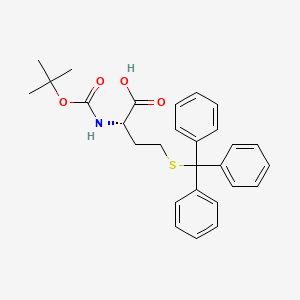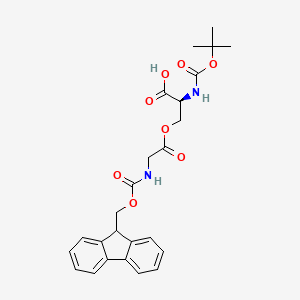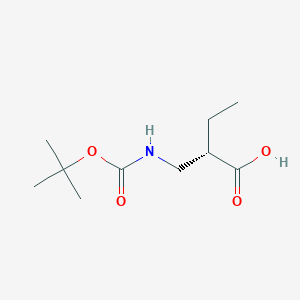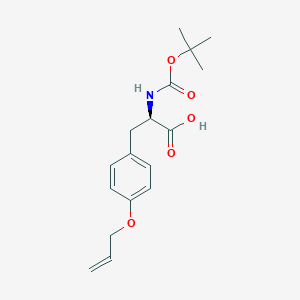
Boc-D-tyr(all)-OH
Overview
Description
Boc-D-tyrosine(all)-OH: is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the hydroxyl group on the phenyl ring is protected by an allyl group. This compound is commonly used in peptide synthesis as a protected form of tyrosine, allowing for selective deprotection and further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-tyrosine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate or triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.
Protection of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected by reacting the Boc-D-tyrosine with allyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of Boc-D-tyrosine(all)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-tyrosine(all)-OH undergoes deprotection reactions to remove the Boc and allyl groups. The Boc group is typically removed using trifluoroacetic acid, while the allyl group is removed using palladium-catalyzed hydrogenation.
Coupling Reactions: This compound can participate in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide and coupling agents like hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon with hydrogen gas for allyl removal.
Coupling: Dicyclohexylcarbodiimide and hydroxybenzotriazole in solvents like dimethylformamide or dichloromethane.
Major Products:
Deprotection: D-tyrosine after removal of protecting groups.
Coupling: Peptides containing D-tyrosine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-D-tyrosine(all)-OH is widely used in solid-phase peptide synthesis, allowing for the incorporation of D-tyrosine into peptides with selective deprotection steps.
Biology:
Protein Engineering: Used in the synthesis of modified proteins and peptides for studying protein structure and function.
Medicine:
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
Molecular Targets and Pathways: Boc-D-tyrosine(all)-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. peptides and proteins synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Comparison with Similar Compounds
Boc-D-tyrosine-OH: Similar but lacks the allyl protection on the phenolic hydroxyl group.
Fmoc-D-tyrosine(all)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for amino protection.
Boc-L-tyrosine(all)-OH: The L-isomer of the compound, used for incorporating L-tyrosine into peptides.
Uniqueness: Boc-D-tyrosine(all)-OH is unique in its combination of Boc and allyl protecting groups, allowing for selective deprotection and incorporation of D-tyrosine into peptides. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over protecting group removal is required.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-enoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-9,14H,1,10-11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRRNENSHUFZBH-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Fmoc-[D]Ala-OH](/img/structure/B613610.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)
